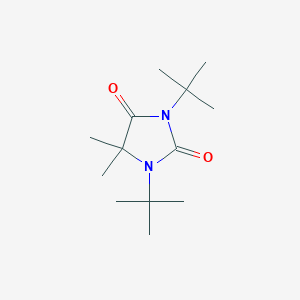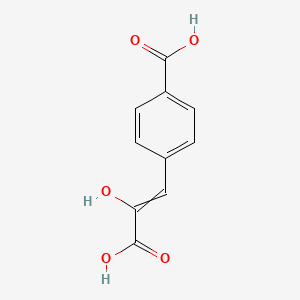
4,4'-Methylenebis(2-tert-butyl-5-ethylphenol)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4,4’-Methylenebis(2-tert-butyl-5-ethylphenol) is an organic compound with a complex molecular structure consisting of two 2-tert-butyl-5-ethylphenol units connected by a methylene bridge. This compound is typically found in the form of a white crystalline powder and is insoluble in water but soluble in organic solvents such as ethanol and acetone .
Méthodes De Préparation
The synthesis of 4,4’-Methylenebis(2-tert-butyl-5-ethylphenol) involves the reaction of 2-tert-butyl-5-ethylphenol with formaldehyde under acidic or basic conditions. The reaction typically proceeds through a condensation mechanism where the methylene bridge is formed, linking the two phenol units. Industrial production methods often involve optimized reaction conditions to maximize yield and purity .
Analyse Des Réactions Chimiques
4,4’-Methylenebis(2-tert-butyl-5-ethylphenol) undergoes various chemical reactions, including:
Oxidation: The phenolic groups can be oxidized to quinones using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: The compound can be reduced to form hydroquinones using reducing agents like sodium borohydride.
Substitution: Electrophilic substitution reactions can occur at the aromatic ring, allowing for the introduction of various substituents. Common reagents and conditions used in these reactions include acidic or basic catalysts, organic solvents, and controlled temperatures. .
Applications De Recherche Scientifique
4,4’-Methylenebis(2-tert-butyl-5-ethylphenol) has a wide range of scientific research applications:
Chemistry: It is used as an antioxidant in polymer chemistry to prevent the degradation of polymers.
Biology: The compound is studied for its potential antioxidant properties in biological systems.
Medicine: Research is ongoing to explore its potential therapeutic effects due to its antioxidant activity.
Industry: It is used as a stabilizer in the production of plastics and rubber to enhance their durability and longevity
Mécanisme D'action
The mechanism by which 4,4’-Methylenebis(2-tert-butyl-5-ethylphenol) exerts its effects is primarily through its antioxidant activity. The phenolic groups can donate hydrogen atoms to free radicals, neutralizing them and preventing oxidative damage. This activity is facilitated by the stabilization of the resulting phenoxyl radicals through resonance and steric hindrance provided by the tert-butyl and ethyl groups .
Comparaison Avec Des Composés Similaires
4,4’-Methylenebis(2-tert-butyl-5-ethylphenol) can be compared with other similar compounds such as:
4,4’-Methylenebis(2-tert-butyl-5-methylphenol): This compound has a similar structure but with methyl groups instead of ethyl groups, affecting its solubility and reactivity.
2,2’-Methylenebis(6-tert-butyl-4-ethylphenol): This compound has a similar antioxidant activity but differs in the position of the tert-butyl and ethyl groups, influencing its steric and electronic properties
Propriétés
Numéro CAS |
138556-10-2 |
|---|---|
Formule moléculaire |
C25H36O2 |
Poids moléculaire |
368.6 g/mol |
Nom IUPAC |
2-tert-butyl-4-[(5-tert-butyl-2-ethyl-4-hydroxyphenyl)methyl]-5-ethylphenol |
InChI |
InChI=1S/C25H36O2/c1-9-16-14-22(26)20(24(3,4)5)12-18(16)11-19-13-21(25(6,7)8)23(27)15-17(19)10-2/h12-15,26-27H,9-11H2,1-8H3 |
Clé InChI |
JAKSDTCBRJXDHR-UHFFFAOYSA-N |
SMILES canonique |
CCC1=CC(=C(C=C1CC2=CC(=C(C=C2CC)O)C(C)(C)C)C(C)(C)C)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[(Octyloxy)carbonyl]benzene-1-sulfonic acid](/img/structure/B14282378.png)





![2,2'-[Disulfanediylbis(methylene)]dinaphthalene](/img/structure/B14282415.png)
![Bis[(2,6-dinitrophenyl)methyl] benzene-1,3-disulfonate](/img/structure/B14282427.png)
phosphanium perchlorate](/img/structure/B14282431.png)
![1-[3-(4-Bromophenyl)-1-(furan-2-yl)-3-oxopropyl]pyrrolidin-2-one](/img/structure/B14282432.png)




